

Comprehensive Guide: NMR Assignment of 2-Fluorocyclopropanamine

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Compound of Interest

Compound Name: 2-Fluoro-cyclopropanamine

CAS No.: 105919-28-6

Cat. No.: B034204

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Executive Summary & Structural Context

2-Fluorocyclopropanamine (2-FCA) represents a high-value scaffold in medicinal chemistry, often serving as a bioisostere for tranylcypromine derivatives or as a conformationally restricted GABA analogue. The introduction of the fluorine atom on the cyclopropane ring induces significant electronic and magnetic anisotropy, creating a complex spin system.

The Stereochemical Challenge

The molecule exists as two distinct diastereomers. Distinguishing them is critical for structure-activity relationship (SAR) studies:

- **Trans-Isomer:** The amine () and fluorine () are on opposite faces of the ring.
- **Cis-Isomer:** The amine and fluorine are on the same face.

Key Diagnostic Indicator: The stereochemistry is most reliably assigned via
and

coupling constants, which follow a rigid Karplus-like dependence due to the cyclopropane ring's lack of conformational freedom.

Experimental Methodology

Sample Preparation[1]

- Solvent: DMSO-d

is the preferred solvent. It ensures solubility of the hydrochloride salt and prevents rapid exchange of the ammonium protons (

), allowing observation of their coupling if needed. D

O is a secondary choice but eliminates amine protons via exchange.[1]

- Concentration: 10–20 mg/mL for optimal S/N in

C and 2D experiments.

- Reference: TMS (0.00 ppm) for

H/

C; Trichlorofluoromethane (CFCl

, 0.00 ppm) or Hexafluorobenzene (-164.9 ppm) for

F.

NMR Protocol Strategy

To achieve a self-validating assignment, the following sequence is mandatory:

- F NMR (Proton-Coupled): To determine the number of fluorine environments and rough purity.
- H NMR: To identify the cyclopropyl protons (
-).
- H-

H COSY: To trace the spin system connectivity.

- H-

F HOESY (or

H-

F HETCOR): Critical Step for confirming the spatial proximity of protons to the fluorine atom.

Assignment Logic & Diagnostic Parameters

F NMR Signature

The fluorine nucleus is the "anchor" of this assignment.^[2]

- Chemical Shift: Typically -190 to -215 ppm (relative to CFCI). This high-field shift is characteristic of cyclopropyl fluorides.
- Multiplicity: A complex "doublet of multiplets" due to large geminal () and vicinal () couplings.

H NMR Chemical Shifts & Couplings

The cyclopropane ring protons are split into three distinct environments based on their relationship to the substituents.

Table 1: Diagnostic Chemical Shifts (DMSO-d

)

Note: Values are approximate and shift-dependent on concentration/pH.

Position	Proton Type	Approx. Shift (, ppm)	Multiplicity Pattern	Key Couplings ()
C2	H (Geminal to F)	4.60 – 5.10	dm (Doublet of multiplets)	Hz (Huge splitting)
C1	H (Geminal to N)	2.60 – 3.10	m (Complex multiplet)	Hz Hz
C3	H (Cis to F)	1.20 – 1.50	dddd	Hz
C3	H (Trans to F)	0.90 – 1.20	dddd	Hz
N	-NH	8.30 – 8.80	bs (Broad singlet)	Exchangeable (disappears in D O)

Stereochemical Determination (The "Roofing" Effect)

The most definitive method to distinguish cis-2-FCA from trans-2-FCA is the magnitude of the vicinal H-F coupling between H

(the proton on the amine carbon) and the Fluorine atom.

- Rule of Thumb: In fluorocyclopropanes,

.

- If

Hz

Cis-Isomer (F and H

are cis).

- o If

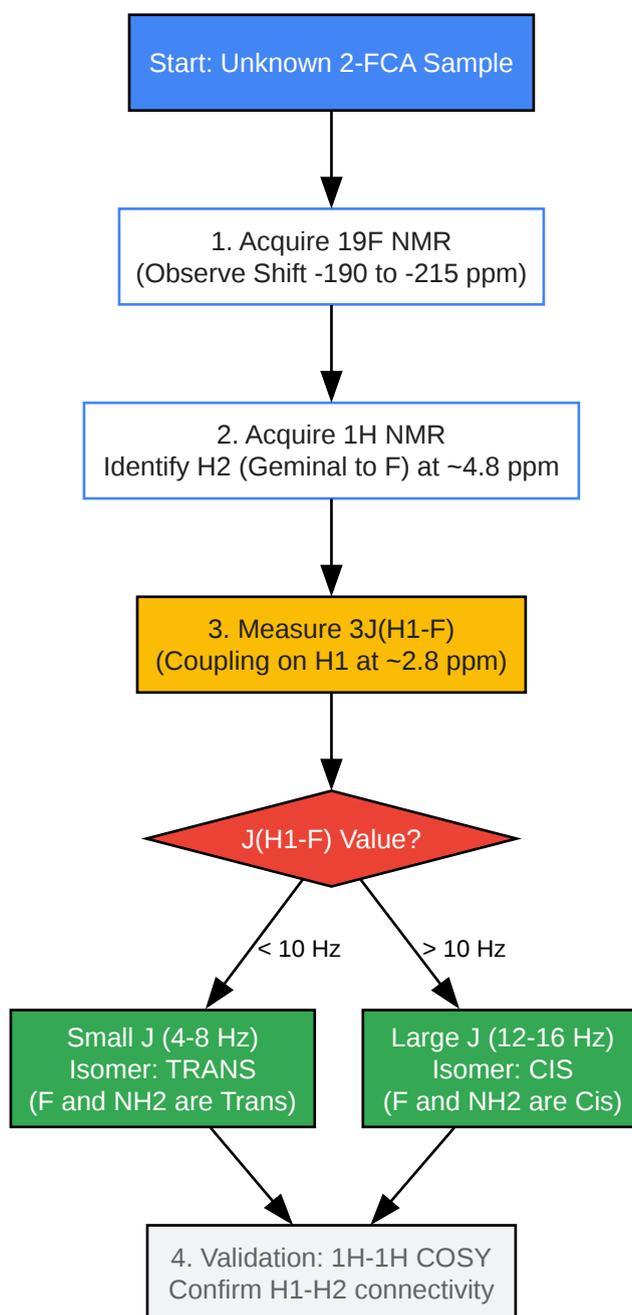
Hz

Trans-Isomer (F and H

are trans).

Assignment Workflow Visualization

The following diagram illustrates the logical flow for assigning the signals and determining the stereochemistry.



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Caption: Logic flow for determining stereochemistry of 2-fluorocyclopropanamine via coupling constants.

Detailed Spin System Analysis

The Geminal Proton (H)

The proton on the same carbon as the fluorine (H

) is the most deshielded aliphatic signal. It appears as a doublet of multiplets.

- Primary Splitting:

(Geminal) is massive, typically 62–65 Hz. This splits the signal into two distinct multiplets separated by ~0.15 ppm (at 400 MHz).

- Secondary Splitting: Vicinal couplings to H

, H

, and H

.

The Methylene Protons (H , H)

These protons are magnetically non-equivalent (diastereotopic).

- H

(Cis to F): Experiences a larger coupling to Fluorine (

Hz).

- H

(Trans to F): Experiences a smaller coupling to Fluorine (

Hz).

- Note: The "Cis" proton to Fluorine is often deshielded (higher ppm) relative to the "Trans" proton due to the electric field effect of the C-F bond, though this can vary with solvent.

References

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Sources

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